molecular formula C44H59N5O8 B549792 Boc-phe-leu-phe-leu-phe CAS No. 148182-34-7

Boc-phe-leu-phe-leu-phe

Cat. No.: B549792
CAS No.: 148182-34-7
M. Wt: 786.0 g/mol
InChI Key: NGNZQSPFQJCBJQ-LTLCPEALSA-N
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Description

Boc-Phe-Leu-Phe-Leu-Phe, commonly referred to as Boc-FLFLF, is a synthetic peptide that acts as an antagonist for formyl peptide receptors. These receptors are part of the G protein-coupled receptor family and play a crucial role in immune responses, particularly in the activation and recruitment of neutrophils .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-Phe-Leu-Phe-Leu-Phe typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process begins with the attachment of the first amino acid to the resin, followed by the stepwise addition of protected amino acids. The tert-butyloxycarbonyl (Boc) group is used to protect the amino terminus of the peptide during synthesis .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and consistency. The final product is purified using high-performance liquid chromatography (HPLC) to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

Boc-Phe-Leu-Phe-Leu-Phe primarily undergoes hydrolysis and deprotection reactions. The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA). This deprotection step is crucial for further functionalization or biological studies .

Common Reagents and Conditions

Major Products Formed

The primary product formed from the deprotection of this compound is the free peptide Phe-Leu-Phe-Leu-Phe, which can then be used in various biological assays or further chemical modifications .

Scientific Research Applications

Boc-Phe-Leu-Phe-Leu-Phe has several applications in scientific research:

Mechanism of Action

Boc-Phe-Leu-Phe-Leu-Phe exerts its effects by binding to formyl peptide receptors, specifically FPR1 and FPR2. By acting as an antagonist, it inhibits the activation of these receptors, thereby modulating immune cell responses. This inhibition can reduce inflammation and neutrophil recruitment, making it a valuable tool in studying immune mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Boc-Phe-Leu-Phe-Leu-Phe is unique due to its specific sequence and the presence of the Boc protecting group, which allows for selective deprotection and functionalization. Its ability to act as a potent antagonist for multiple formyl peptide receptors makes it a valuable compound in both research and therapeutic contexts .

Properties

IUPAC Name

(2S)-2-[[(2S)-4-methyl-2-[[(2S)-2-[[(2S)-4-methyl-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]pentanoyl]amino]-3-phenylpropanoyl]amino]pentanoyl]amino]-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H59N5O8/c1-28(2)23-33(46-41(53)36(26-31-19-13-9-14-20-31)49-43(56)57-44(5,6)7)38(50)47-35(25-30-17-11-8-12-18-30)40(52)45-34(24-29(3)4)39(51)48-37(42(54)55)27-32-21-15-10-16-22-32/h8-22,28-29,33-37H,23-27H2,1-7H3,(H,45,52)(H,46,53)(H,47,50)(H,48,51)(H,49,56)(H,54,55)/t33-,34-,35-,36-,37-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGNZQSPFQJCBJQ-LTLCPEALSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(C)C)NC(=O)C(CC3=CC=CC=C3)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H59N5O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10933330
Record name N-[6,12-Dibenzyl-4,7,10,13,16-pentahydroxy-2,2-dimethyl-9,15-bis(2-methylpropyl)-3-oxa-5,8,11,14-tetraazahexadeca-4,7,10,13-tetraen-16-ylidene]phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10933330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

786.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148182-34-7
Record name tert-Butyloxycarbonyl-phenylalanyl-leucyl-phenylalanyl-leucyl-phenylalanyl-OH
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148182347
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[6,12-Dibenzyl-4,7,10,13,16-pentahydroxy-2,2-dimethyl-9,15-bis(2-methylpropyl)-3-oxa-5,8,11,14-tetraazahexadeca-4,7,10,13-tetraen-16-ylidene]phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10933330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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